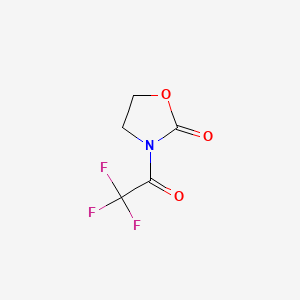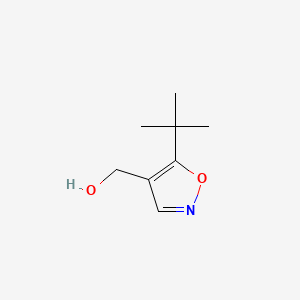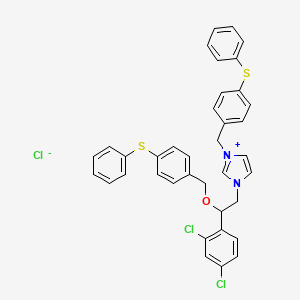
N-(4-Phenylthiobenzyl) Fenticonazole Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a synthetic compound known for its antifungal properties. It is a derivative of fenticonazole, an imidazole antifungal agent used to treat various fungal infections. The compound is characterized by its molecular formula C37H31Cl3N2OS2 and a molecular weight of 690.144 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves multiple steps, starting with the preparation of fenticonazole. The key steps include:
Formation of the imidazole ring: This is achieved through the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base.
Introduction of the phenylthiobenzyl group: This step involves the reaction of fenticonazole with 4-phenylthiobenzyl chloride under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Optimization of reaction conditions: This includes temperature control, solvent selection, and purification steps to ensure high yield and purity.
Use of industrial reactors: These reactors facilitate large-scale synthesis while maintaining the necessary reaction conditions.
化学反应分析
Types of Reactions
N-(4-Phenylthiobenzyl) Fenticonazole Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent fenticonazole.
Substitution: The phenylthiobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Sulfoxides and sulfones: Formed during oxidation reactions.
Parent fenticonazole: Formed during reduction reactions.
Substituted derivatives: Formed during substitution reactions.
科学研究应用
N-(4-Phenylthiobenzyl) Fenticonazole Chloride has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its antifungal activity and potential use in treating fungal infections.
Medicine: Investigated for its therapeutic potential in treating dermatological conditions.
Industry: Used in the formulation of antifungal creams and ointments.
作用机制
The mechanism of action of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves:
Inhibition of ergosterol synthesis: The compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.
Disruption of fungal cell membrane: This leads to increased membrane permeability and ultimately cell death.
相似化合物的比较
Similar Compounds
Fenticonazole: The parent compound, also an imidazole antifungal agent.
Clotrimazole: Another imidazole antifungal with a similar mechanism of action.
Miconazole: An imidazole antifungal used to treat similar infections.
Uniqueness
N-(4-Phenylthiobenzyl) Fenticonazole Chloride is unique due to its enhanced antifungal activity and stability compared to its parent compound, fenticonazole.
属性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMWYEIOPNGQEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31Cl3N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858309 |
Source


|
| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80639-92-5 |
Source


|
| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
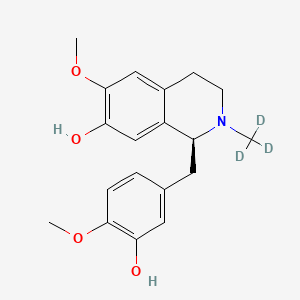
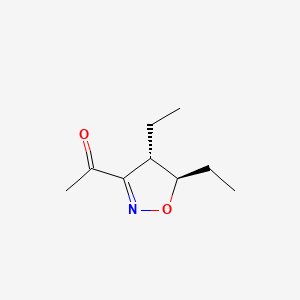
![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)
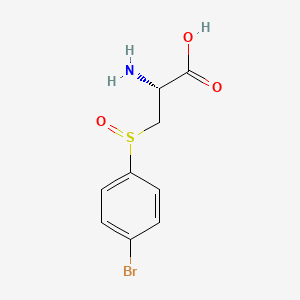
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
